OUL245
Description
Properties
IUPAC Name |
[1,2,4]triazolo[3,4-b][1,3]benzothiazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3OS/c12-5-1-2-6-7(3-5)13-8-10-9-4-11(6)8/h1-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIXTZQBCXYDRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC3=NN=CN23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-7-ol can be achieved through several methods. One common approach involves the oxidation of a mercaptophenyl moiety to its corresponding disulfide, followed by C-H bond functionalization to enable intramolecular ring closure . Another efficient method utilizes a tandem intermolecular C–N bond and intramolecular C–S bond formation sequence from o-bromo-arylisothiocyanates and aroylhydrazides, with CuCl2·2H2O as a catalyst in water .
Industrial Production Methods
While specific industrial production methods for Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-7-ol are not extensively documented, the methods mentioned above can be scaled up for industrial applications. The use of catalysts and environmentally friendly solvents like water makes these methods suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-7-ol undergoes various chemical reactions, including:
Oxidation: The oxidation of mercaptophenyl moieties to disulfides is a key step in its synthesis.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic ring.
Common Reagents and Conditions
Oxidizing Agents: Used for the oxidation of mercaptophenyl moieties.
Catalysts: CuCl2·2H2O and 1,10-phenanthroline are commonly used in the synthesis.
Solvents: Water is often used as a solvent due to its environmental benefits.
Major Products
The major products formed from these reactions include various derivatives of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-7-ol, which can exhibit different biological activities depending on the substituents attached to the heterocyclic core .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-7-ol derivatives have shown promising antimicrobial properties. Studies indicate that certain synthesized derivatives exhibit significant antibacterial and antifungal activities against resistant strains. For instance, thiazolidinone-appended benzothiazole-triazole derivatives demonstrated a marked decrease in biofilm biomass and inhibited the growth of various pathogenic bacteria and fungi .
Anticancer Potential
Research has highlighted the cytotoxic effects of benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-7-ol derivatives against cancer cell lines. In one study, compounds containing this moiety displayed IC50 values comparable to established chemotherapeutics like doxorubicin against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines. The presence of electron-withdrawing substituents on the aromatic ring enhanced their anticancer activity .
Material Science
Fluorescent Compounds
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-7-ol has been explored for its potential in creating scintillating fluorescent compounds. These compounds are valuable in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their luminescent properties .
Synthesis and Derivative Development
The synthesis of benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-7-ol derivatives has been achieved through various methods including C–N bond formation and oxidative cyclization processes. Efficient synthetic pathways have been developed that utilize environmentally friendly conditions and catalysts such as copper salts .
Table 1: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study of various benzothiazole derivatives including benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-7-ol derivatives against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, the synthesized compounds exhibited strong antibacterial activity with minimum inhibitory concentrations (MIC) lower than traditional antibiotics .
Case Study 2: Anticancer Activity
A series of synthesized benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives were tested for cytotoxicity against multiple cancer cell lines. The results indicated that several compounds had IC50 values significantly lower than those of control drugs used in cancer treatment . This suggests a potential for further development into therapeutic agents.
Mechanism of Action
The mechanism of action of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-7-ol involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, its antifungal activity may result from the inhibition of fungal enzymes, while its anti-inflammatory effects could be due to the modulation of inflammatory pathways .
Comparison with Similar Compounds
Key Insights :
- Benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles are synthesized via a high-temperature oxidative step, enabling rapid disulfide coupling and cyclization .
- Imidazo[2,1-b]benzothiazoles require milder conditions but longer reaction times, limiting scalability .
- Triazolo[3,4-b]benzothiazoles (e.g., CAS 6957-85-3) are synthesized at RT but rely on less accessible precursors like 2-hydrazinobenzothiazole .
Pharmacological Activity
Key Insights :
- Benzo[4,5]thiazolo derivatives demonstrate superior anticancer potency (sub-micromolar IC₅₀) compared to imidazo[2,1-b]benzothiazoles, which are more effective against fungal pathogens .
- 1,2,3-Triazolo-benzothiazoles excel in tubulin inhibition, a target less explored in the benzo[4,5]thiazolo series .
- Triazolo[3,4-b]benzothiazoles show promise in CNS disorders, with W-5g (ED₅₀ = 8.8 mg/kg) outperforming standard anticonvulsants .
Physicochemical Properties
Table 3: Solubility and Stability
Key Insights :
- Benzo[4,5]thiazolo derivatives exhibit poor aqueous solubility, necessitating formulation optimization for in vivo use .
- Imidazo[2,1-b]benzothiazoles degrade at elevated temperatures, limiting their utility in high-temperature reactions .
Structure-Activity Relationships (SAR)
- Electron-withdrawing groups (EWGs) : Fluorine or chlorine substituents on the benzene ring enhance anticancer activity in benzo[4,5]thiazolo derivatives (e.g., 6a: IC₅₀ = 0.8 μM) .
- Nitrogen substituents : Unprotected primary amines (e.g., 6f) reduce yields due to water solubility, while acetyl-protected amines (6e) maintain efficacy .
- Heteroatom positioning : Thiazole sulfur in benzo[4,5]thiazolo derivatives improves redox activity compared to oxygen-containing analogs .
Biological Activity
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-7-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including antitumor, antimicrobial, and anti-inflammatory properties. The following sections will discuss synthesis methods, biological evaluations, and case studies highlighting its therapeutic potential.
1. Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-7-ol
The synthesis of benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-7-ol typically involves the cyclocondensation of appropriate precursors under various conditions. Notably:
- Methodology : A convenient synthesis route utilizes a tandem intermolecular C–N bond and intramolecular C–S bond formation from o-bromo-arylisothiocyanates and aroylhydrazides with a catalyst such as CuCl₂·2H₂O in water .
- Yield : This method has shown excellent yields for various derivatives of benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles.
Antitumor Activity
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-7-ol derivatives have demonstrated notable cytotoxic effects against several cancer cell lines:
- Case Study 1 : In a study evaluating various thiazolo-triazole derivatives against human cancer cell lines (HCT-116 colon cancer and MCF-7 breast cancer), specific derivatives exhibited IC₅₀ values as low as 6.90 μM compared to doxorubicin (IC₅₀ = 11.26 μM) .
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 7s | HCT-116 | 6.90 |
| Doxorubicin | HCT-116 | 11.26 |
| 7c | MCF-7 | 10.39 |
| Doxorubicin | MCF-7 | 19.35 |
Antimicrobial Activity
Research has indicated that benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivatives possess significant antimicrobial properties:
- Case Study 2 : A series of synthesized compounds exhibited minimum inhibitory concentration (MIC) values ranging from 6.25 µg/mL against various bacterial strains .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 6.25 | Bacterial |
| Compound B | 12.50 | Fungal |
Anti-inflammatory Activity
Some derivatives have also been evaluated for their anti-inflammatory effects:
- Case Study 3 : Compounds derived from benzo[4,5]thiazolo[2,3-c][1,2,4]triazole were tested for their ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a dose-dependent reduction in cytokine levels.
3. Structure-Activity Relationship (SAR)
The biological activity of benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles is influenced by their structural components:
- Electron-withdrawing groups on the phenyl ring enhance cytotoxicity.
- The presence of thiazole moieties is crucial for maintaining potent biological activity across various assays.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-7-ol derivatives, and how can reaction conditions be optimized?
- Methodological Answer : A widely used approach involves oxidative cyclization of disulfide intermediates under inert atmospheres (e.g., argon) with thiols and oxidants like iodobenzene diacetate. Key parameters include solvent choice (e.g., dichloromethane or ethanol), temperature (room temperature to reflux), and stoichiometry of reagents. For example, refluxing 2-benzylidene-1-(6-chlorobenzo[d]thiazol-2-yl)hydrazine with iodobenzene diacetate in dichloromethane yields the title compound after column chromatography and recrystallization . Optimization should focus on reaction time (45 min–4 hours), solvent polarity, and oxidant efficiency to improve yields (e.g., 41–90% reported) .
Q. How can researchers characterize the structural features of benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-7-ol derivatives?
- Methodological Answer : X-ray crystallography is critical for confirming molecular geometry. For instance, dihedral angles between aromatic rings (e.g., 64.11° between benzene rings in 7-chloro-3-phenyl derivatives) and π–π stacking interactions (3.56–3.75 Å distances) can be resolved . Complementary techniques include IR spectroscopy for functional groups (e.g., C–H stretching at 3061 cm⁻¹) and HRMS for exact mass verification (e.g., [M+H]+ 326.0517 observed vs. 326.0519 calculated) .
Q. What are the standard protocols for evaluating the antimicrobial activity of these compounds?
- Methodological Answer : Use agar dilution or broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., Candida spp.). Minimum inhibitory concentration (MIC) values are determined by serial dilution, with positive controls like fluconazole. Recent studies highlight derivatives with MICs ≤ 12.5 µg/mL against S. aureus and E. coli, attributed to thiazole and triazole moieties disrupting microbial cell membranes .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, aryl substitution) influence the anticancer activity of benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-7-ol derivatives?
- Methodological Answer : Substituents at the C3 and C7 positions significantly modulate activity. For example, 3-(4-chlorobenzyl) derivatives show IC₅₀ values of 1.2–4.8 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, linked to enhanced intercalation with DNA and kinase inhibition (e.g., EGFR and VEGFR-2). Docking studies reveal hydrophobic interactions with ATP-binding pockets . Comparative SAR analyses should prioritize electron-withdrawing groups (e.g., Cl, NO₂) at the benzothiazole ring for improved potency .
Q. What strategies resolve contradictions in reported synthetic yields for thiazolo-triazole derivatives?
- Methodological Answer : Discrepancies in yields (e.g., 41% vs. 90%) often arise from purification methods (column chromatography vs. recrystallization) and solvent purity. For instance, using absolute ethanol with glacial acetic acid in cyclization reactions improves crystallinity, reducing product loss during filtration . Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., temperature, catalyst loading) to reconcile data .
Q. How can crystallography data inform the design of neuroprotective or CNS-active derivatives?
- Methodological Answer : Crystal structures reveal intermolecular interactions (e.g., C–H···N hydrogen bonds and π–π stacking) that enhance blood-brain barrier (BBB) permeability. For example, weak C–H···π interactions (3.58 Å) stabilize molecular packing, correlating with improved bioavailability in CNS targets. Derivatives with morpholino or indazole substituents exhibit neuroprotection via NMDA receptor antagonism (IC₅₀ = 0.8 µM) .
Q. What mechanistic insights explain the dual antioxidant and antitumor activities of these compounds?
- Methodological Answer : The thiazolo-triazole core scavenges ROS (e.g., IC₅₀ = 18 µM in DPPH assays) via radical stabilization, while aryl substituents induce apoptosis in cancer cells by upregulating caspase-3/8. For example, 3,4,5-trimethoxyphenyl derivatives disrupt mitochondrial membrane potential (ΔΨm) by 70% at 10 µM, validated by flow cytometry . Dual-activity studies require parallel in vitro ROS and cytotoxicity assays to balance redox modulation and antiproliferative effects .
Methodological Notes
- Data Interpretation : Always cross-validate spectral data (e.g., NMR, HRMS) with computational tools like Gaussian for orbital analysis or AutoDock for binding affinity predictions.
- Contradiction Management : When conflicting bioactivity data arise, prioritize assays under standardized conditions (e.g., ATCC cell lines, fixed incubation times) .
- Safety Protocols : Handle azide intermediates (e.g., 2-azidobenzo[d]thiazoles) with caution due to shock sensitivity; use inert atmospheres and low-temperature storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
